molecular formula C35H27BrClFN2O5 B12465230 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate

Cat. No.: B12465230
M. Wt: 690.0 g/mol
InChI Key: SBHKIKZONLPRAK-UHFFFAOYSA-N
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Description

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities and is often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps, including the formation of the quinoline core, the introduction of the bromo and chloro substituents, and the coupling of the various functional groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or dehalogenated compounds .

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 6-bromo-2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its combination of functional groups and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C35H27BrClFN2O5

Molecular Weight

690.0 g/mol

IUPAC Name

[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 6-bromo-2-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)phenyl]quinoline-4-carboxylate

InChI

InChI=1S/C35H27BrClFN2O5/c36-22-7-12-27-25(16-22)26(35(44)45-29(13-14-37)32(41)19-3-8-23(38)9-4-19)17-28(39-27)18-5-10-24(11-6-18)40-33(42)30-20-1-2-21(15-20)31(30)34(40)43/h3-12,16-17,20-21,29-31H,1-2,13-15H2

InChI Key

SBHKIKZONLPRAK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)Br)C(=C5)C(=O)OC(CCCl)C(=O)C7=CC=C(C=C7)F

Origin of Product

United States

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